PF-06869206 -

PF-06869206

Catalog Number: EVT-279260
CAS Number:
Molecular Formula: C15H14ClF3N4O2
Molecular Weight: 374.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06869206 is an orally bioavailable inhibitor of sodium-phosphate cotransporter 2a (NaPi2a; IC50 = 380 nM). It is selective for NaPi2a over NaPi2b, NaPi2c, PiT-1, and PiT-2 (IC50s = >25 μM).
PF-06869206 is an Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). PF-06869206 is the first orally bioavailable selective NaPi2a inhibitor and, as such, represents a pharmacological tool to probe the functional effects of selective NaPi2a inhibition in vivo. PF-06869206 showed a balance of attributes with 380 nM NaPi2a inhibition potency, excellent subtype selectivity, and acceptable aqueous solubility (46 μM). Furthermore, permeability is good (14 × 10−6 cm/s), and RLM clearance is low (<14 μL/min/mg; HLM = 39 μL/min/mg).
Overview

PF-06869206 is a selective pharmacological inhibitor of sodium-dependent phosphate transporters, specifically targeting the sodium-phosphate cotransporter NaPi2a. This compound has garnered attention for its potential therapeutic applications in conditions characterized by impaired phosphate excretion, such as chronic kidney disease and certain genetic disorders affecting phosphate metabolism. The compound's ability to modulate phosphate levels in vivo has been demonstrated through various studies, highlighting its role in increasing fractional excretion of phosphate and reducing serum phosphate levels in animal models.

Source and Classification

PF-06869206 was developed as part of a research initiative aimed at discovering orally bioavailable inhibitors of renal phosphate transporters. It belongs to the class of small molecules that inhibit specific transport proteins involved in phosphate homeostasis. The compound's mechanism of action is primarily through the inhibition of NaPi2a, which plays a crucial role in renal phosphate reabsorption. Studies have shown that PF-06869206 effectively reduces phosphate uptake in vitro and enhances phosphaturia in vivo, indicating its potential utility in managing hyperphosphatemic conditions.

Molecular Structure Analysis

PF-06869206 features a complex molecular structure characterized by a 4-azaindole core, which is essential for its biological activity. The detailed molecular formula and specific structural data are critical for understanding its interactions with biological targets. The compound's structural integrity is vital for its function as an inhibitor of NaPi2a, influencing both its binding affinity and selectivity.

Structural Data

  • Molecular Formula: C₁₃H₉ClF₃N₅O
  • Molecular Weight: Approximately 331.68 g/mol
  • Key Functional Groups: Azaindole ring, chloro group, trifluoromethyl group.
Chemical Reactions Analysis

PF-06869206 primarily engages in competitive inhibition with the NaPi2a transporter, leading to decreased phosphate reabsorption in renal proximal tubules. This inhibition results in increased urinary phosphate excretion (phosphaturia). The compound's pharmacokinetics have been studied extensively, revealing a half-life suitable for therapeutic applications and highlighting its efficacy across various doses in animal models .

Key Reactions

  • Inhibition Reaction: PF-06869206 binds to NaPi2a, blocking phosphate transport.
  • Pharmacokinetic Properties: Following administration, PF-06869206 exhibits dose-dependent effects on serum phosphate levels.
Mechanism of Action

The mechanism of action for PF-06869206 involves selective inhibition of the NaPi2a transporter located in the renal proximal tubules. By blocking this transporter, PF-06869206 effectively reduces phosphate reabsorption from urine back into the bloodstream, leading to increased urinary phosphate excretion. This process is crucial for managing conditions associated with elevated serum phosphate levels.

Mechanistic Insights

  1. Binding Affinity: PF-06869206 shows high binding affinity for NaPi2a.
  2. Dose Response: Studies indicate a significant dose-dependent increase in fractional excretion of phosphate index (FEIPi) following administration.
  3. Cellular Impact: In vitro studies demonstrate reduced phosphate uptake in renal cell lines expressing NaPi2a.
Physical and Chemical Properties Analysis

PF-06869206 exhibits several notable physical and chemical properties that contribute to its functionality as a pharmaceutical agent:

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

PF-06869206 has potential applications in various scientific fields, particularly within nephrology and metabolic disorders. Its ability to modulate phosphate levels makes it a candidate for treating conditions such as:

  1. Chronic Kidney Disease: Managing hyperphosphatemia associated with renal failure.
  2. Genetic Disorders: Addressing disorders that impair phosphate metabolism.
  3. Research Tool: Serving as a selective inhibitor for studying renal phosphate handling mechanisms.
Introduction to Phosphate Homeostasis and Npt2a

Renal Phosphate Transport Mechanisms and Key Transporters

The proximal tubule epithelium expresses multiple sodium-phosphate cotransport systems that facilitate phosphate reabsorption from the glomerular filtrate. The type II sodium-phosphate cotransporter family (SLC34) plays the predominant role, with Npt2a (SLC34A1) accounting for 70-80% of total renal phosphate reabsorption in rodents and humans. The complementary transporter Npt2c (SLC34A3) contributes an additional 10-20%, while PiT-1 (SLC20A1) and PiT-2 (SLC20A2) play minor roles under physiological conditions [2] [6]. These transporters exhibit distinct kinetic properties and regulatory mechanisms:

Table 1: Major Renal Phosphate Transporters

TransporterGeneLocalizationContribution to ReabsorptionRegulatory Factors
Npt2aSLC34A1Apical membrane70-80%PTH, FGF23, dietary phosphate
Npt2cSLC34A3Apimal membrane10-20%Dietary phosphate, PTH
PiT-1SLC20A1Apical membrane<5%Less responsive to hormonal regulation
PiT-2SLC20A2Apical membrane<5%Less responsive to hormonal regulation

Npt2a operates as a sodium-dependent symporter that couples inorganic phosphate (Pi) translocation with sodium ions down their electrochemical gradient. This process exhibits electrogenic properties with a proposed Na+:Pi stoichiometry of 3:1. Kinetic analyses in opossum kidney (OK) cells – a validated proximal tubule model – demonstrate that Npt2a has a relatively high transport capacity (Vmax) and moderate affinity for phosphate (Km ≈ 0.1-0.2 mM) [2] [6]. Parathyroid hormone (PTH) and FGF23 rapidly decrease Npt2a activity through membrane retrieval mechanisms, promoting its internalization via clathrin-coated pits and subsequent lysosomal degradation. In contrast, dietary phosphate restriction increases Npt2a expression and membrane insertion [1] [3].

The functional dominance of Npt2a is evidenced by studies in knockout mice, where Npt2a deletion results in profound phosphaturia (approximately 70% reduction in reabsorption) and hypophosphatemia. Interestingly, Npt2c knockout mice exhibit only mild phosphate handling defects but display calcium homeostasis disturbances, confirming the distinct physiological roles of these transporters [2] [6]. This transporter specialization provides the molecular rationale for selective Npt2a inhibition as a therapeutic strategy.

Pathophysiological Role of Npt2a (SLC34A1) in Hyperphosphatemia

Hyperphosphatemia arises from inadequate urinary phosphate excretion relative to dietary intake and endogenous production. Dysregulated Npt2a activity represents a common pathogenic mechanism across genetic and acquired disorders. In tumoral calcinosis – characterized by ectopic calcification and hyperphosphatemia – inactivating mutations in FGF23, GALNT3, or KLOTHO impair the hormonal regulation of Npt2a. Consequently, uncontrolled Npt2a-mediated reabsorption leads to phosphate retention despite elevated serum phosphate levels [1] [7]. Similarly, in hypoparathyroidism and pseudohypoparathyroidism, deficient PTH signaling prevents appropriate Npt2a downregulation.

Table 2: Genetic Disorders of Hyperphosphatemia Involving Npt2a Dysregulation

DisorderMolecular DefectEffect on Npt2aSerum PhosphateKey Pathophysiological Features
Tumoral calcinosisFGF23 deficiencyLoss of inhibitory regulation↑↑↑Ectopic calcification, hyperphosphatemia
Tumoral calcinosisGALNT3 deficiencyImpaired FGF23 maturation↑↑↑Ectopic calcification, hyperphosphatemia
HypoparathyroidismPTH deficiencyLoss of inhibitory regulation↑↑Hypocalcemia, hyperphosphatemia
PseudohypoparathyroidismPTH resistanceLoss of inhibitory signaling↑↑Hypocalcemia, hyperphosphatemia, Albright hereditary osteodystrophy

In chronic kidney disease (CKD), declining renal function progressively impairs phosphate excretion. As glomerular filtration rate (GFR) falls below 30 mL/min/1.73m², adaptive increases in FGF23 initially maintain normophosphatemia by suppressing Npt2a activity. However, this compensatory mechanism eventually fails due to tubular resistance to FGF23, loss of functional nephrons, and compensatory upregulation of Npt2b-mediated intestinal absorption [7] [8]. The resulting hyperphosphatemia activates a pathological cascade including secondary hyperparathyroidism, renal osteodystrophy, and vascular calcification. Notably, elevated serum phosphate independently predicts cardiovascular mortality in CKD patients, with even high-normal levels associating with increased risk [7] [9]. This pathophysiology establishes hyperphosphatemia as both a consequence and driver of CKD progression.

Rationale for Targeted Npt2a Inhibition in Chronic Kidney Disease (CKD)

Current phosphate-lowering strategies in CKD rely primarily on oral phosphate binders that reduce intestinal absorption. However, these agents face significant limitations including high pill burden (up to 15-20 tablets daily), gastrointestinal intolerance, and inconsistent efficacy in controlling hyperphosphatemia. Crucially, even high-dose binders often fail to normalize FGF23 levels – a key mediator of CKD morbidity – due to compensatory increases in Npt2b-mediated phosphate absorption [7] [8]. Furthermore, phosphate restriction alone cannot adequately address impaired renal excretion once CKD progresses beyond stage 3.

Pharmacological Npt2a inhibition offers a mechanistically distinct approach by directly enhancing urinary phosphate excretion (phosphaturia). PF-06869206 demonstrates compelling preclinical evidence for this strategy:

  • Target Specificity: PF-06869206 exhibits submicromolar potency against human, rat, and mouse Npt2a (IC50 = 380 nM, 400 nM, and 540 nM, respectively) with >65-fold selectivity over Npt2b and Npt2c (IC50 >25 μM) [1] [4] [5]. Competitive binding studies reveal it acts as a competitive inhibitor that increases the Km for phosphate by approximately 2.4-fold without altering Vmax [2] [6].

  • Acute and Chronic Efficacy: In wild-type mice, single oral administration of PF-06869206 (ED50 ≈ 23 mg/kg) produces dose-dependent phosphaturia within 3 hours, reducing serum phosphate by up to 30%. This effect is completely absent in Npt2a-knockout mice, confirming target specificity [2] [6]. In rats with subtotal nephrectomy (a CKD model), once-daily dosing for 8 weeks produces sustained phosphaturia and prevents hyperphosphatemia without apparent tachyphylaxis [1] [7].

  • Hormonal Neutrality: Unlike PTH or FGF23-based therapies, chronic PF-06869206 administration does not significantly alter circulating FGF23 or PTH levels in CKD models [1] [7]. This distinguishes it from phosphate binders that incompletely suppress FGF23 elevation in CKD.

Table 3: Pharmacological Profile of PF-06869206 in Preclinical Models

CharacteristicExperimental FindingsModel SystemSignificance
Npt2a inhibition potencyIC50 = 0.38 μM (human), 0.40 μM (rat), 0.54 μM (mouse)HEK293 cells expressing species-specific Npt2aCross-species activity supports translational potential
Selectivity>65-fold vs. Npt2b, Npt2c, PiT-1, PiT-2 (IC50 >25 μM)HEK293 cells expressing transportersReduced off-target effects
Inhibition kinetics2.4-fold ↑ Km for Pi; no Vmax changeOpossum kidney (OK) cellsCompetitive inhibition mechanism
Acute phosphaturic responseED50 ≈ 23 mg/kg (oral)Wild-type miceDose-dependent target engagement
Plasma exposureModerate clearance; oral bioavailability: 50-100%Rat and mouse PK studiesSuitable for once-daily dosing
Chronic efficacySustained phosphaturia and reduced serum phosphate over 8 weeks5/6 nephrectomy rat modelPotential for long-term hyperphosphatemia management

PF-06869206 retains efficacy in genetic hyperphosphatemia models including Fgf23-null and Galnt3-null mice, demonstrating its ability to bypass defective FGF23 signaling [1] [7]. The compound also exhibits favorable pharmacokinetic properties with moderate clearance, good oral bioavailability (50-100% across species), and dose-proportional exposure that supports once-daily administration [1] [5]. Importantly, it remains effective in established CKD where residual tubular function persists but hormonal regulation is impaired.

A notable caveat is the observed off-target effect on epithelial sodium channels (ENaC) in the cortical collecting duct, evidenced by persistent natriuresis in Npt2a-knockout mice [2] [6]. While this suggests potential for sodium-mediated side effects, the clinical relevance remains undefined. Overall, PF-06869206 represents a mechanistically innovative approach to hyperphosphatemia management that addresses limitations of current therapies through selective modulation of the dominant renal phosphate transporter.

Properties

Product Name

PF-06869206

IUPAC Name

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Molecular Formula

C15H14ClF3N4O2

Molecular Weight

374.74 g/mol

InChI

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1

InChI Key

ATFQBBCQZKVZJN-QMMMGPOBSA-N

SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl

Solubility

Soluble in DMSO

Synonyms

PF-06869206; PF 06869206; PF06869206;

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl

Isomeric SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.